![molecular formula C15H13Cl2NO2 B5210024 5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide](/img/structure/B5210024.png)
5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of related benzamide derivatives involves the acylation of aromatic amines with acid chlorides in suitable solvents, such as tetrahydrofuran (THF), followed by characterizations, including ^1H NMR, ^13C NMR, and elemental analysis. For instance, the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide demonstrates typical procedures and challenges in synthesizing complex benzamide derivatives, offering insights into potential methodologies for the target compound (Karabulut et al., 2014).
Molecular Structure Analysis
Molecular structure determination, often through single-crystal X-ray diffraction, reveals crucial insights into the geometric configuration, planarity, and potential intramolecular interactions. For related compounds, studies show that molecular configurations can significantly influence physical and chemical properties, as seen in the detailed analysis of 5-chloro-2-methoxy-N-phenylbenzamide derivatives (Galal et al., 2018).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including N-substitution and ring closure, to yield heterocyclic compounds, as evidenced by the synthesis of novel pyrazole derivatives from 5-chloro-2-methoxybenzamide starting materials. These reactions are fundamental for exploring the chemical versatility and potential applications of the target compound (Abdulla et al., 2013).
Physical Properties Analysis
The physical properties, including crystallinity, melting points, and solubility, are crucial for understanding the compound's behavior in different environments. Studies on similar compounds offer a basis for predicting the solubility, stability, and crystalline form, which are essential for practical applications (Hu et al., 2015).
Chemical Properties Analysis
The chemical behavior, such as reactivity with various reagents, stability under different conditions, and potential for further chemical modifications, can be inferred from closely related compounds. For example, the structure-activity relationship studies of benzamide derivatives provide insights into the electronic effects of substituents on chemical reactivity and biological activity (Perrone et al., 2000).
properties
IUPAC Name |
5-chloro-N-(3-chloro-2-methylphenyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9-12(17)4-3-5-13(9)18-15(19)11-8-10(16)6-7-14(11)20-2/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBGAYUHDKWORE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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